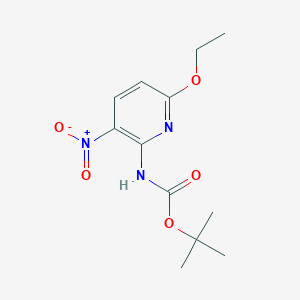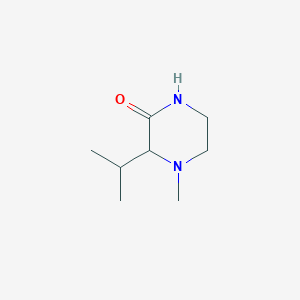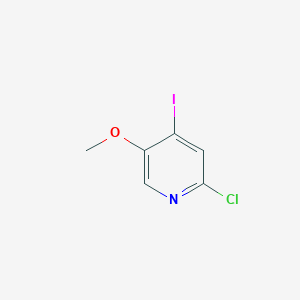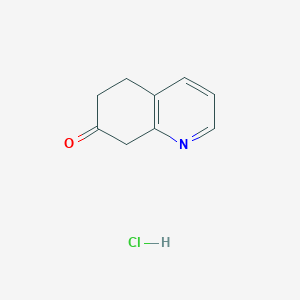
5,8-Dihydro-6H-quinolin-7-one hydrochloride
Descripción general
Descripción
5,8-Dihydro-6H-quinolin-7-one hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .
Molecular Structure Analysis
The molecular formula of this compound is C9H10ClNO . The InChI code is 1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H . The molecular weight is 183.64 .Physical And Chemical Properties Analysis
This compound is a white solid . The boiling point is not provided .Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline derivatives, including 5,8-Dihydro-6H-quinolin-7-one hydrochloride, have demonstrated significant effectiveness as anticorrosive materials. Their ability to form highly stable chelating complexes with metallic surfaces through coordination bonding is attributed to the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups. This property makes them valuable in protecting metals against corrosion, a critical concern in various industries including construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).
Antimalarial and Antimicrobial Activities
The 8-aminoquinoline derivatives, closely related to quinoline compounds, are recognized for their potent antimalarial activities. Despite the challenge of metabolic products being toxic to individuals with glucose-6-phosphate dehydrogenase deficiency, these derivatives remain crucial in malaria treatment. Their metabolic pathways and the identification of toxic metabolites have been extensively studied, highlighting the compound's therapeutic significance and the need for careful administration (Strother, Fraser, Allahyari, & Tilton, 1981).
Anticancer Potential
Quinoline and its derivatives, including this compound, have been extensively explored for their anticancer properties. The therapeutic significance of quinolines in cancer treatment is well-documented, with several derivatives showing promising results in inhibiting tumor growth and proliferation. These compounds' modes of action vary, including cell cycle arrest, apoptosis induction, and angiogenesis inhibition, making them valuable candidates in anticancer drug development (Hussaini, 2016).
Antimicrobial and Anti-inflammatory Applications
Quinoline-based compounds have also shown a broad spectrum of antimicrobial and anti-inflammatory activities. Their versatile chemical structure allows for the development of new therapeutic agents capable of combating microbial infections and inflammatory conditions. The wide-ranging bioactivities of quinoline and quinazoline alkaloids underscore their potential in discovering new drugs for treating various ailments, including bacterial, fungal, and viral infections, as well as inflammatory diseases (Shang et al., 2018).
Green Chemistry and Environmental Applications
The synthesis and application of quinoline derivatives are also aligned with the principles of green chemistry. Efforts to develop environmentally friendly synthetic methods for quinoline scaffolds have been emphasized, highlighting the compound's role in promoting sustainable chemical practices. These advancements not only enhance the environmental safety of chemical processes but also expand the utility of quinoline derivatives in various scientific fields (Nainwal et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
6,8-dihydro-5H-quinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO.ClH/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-2,5H,3-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFILDWIPPAIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1965310-02-4 | |
| Record name | 7(6H)-Quinolinone, 5,8-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1965310-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1433302.png)
![6-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine](/img/structure/B1433304.png)
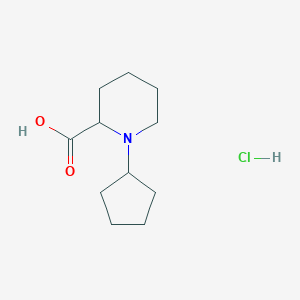
![[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methanamine hydrochloride](/img/structure/B1433308.png)
![{1-Oxaspiro[4.5]decan-2-yl}methanamine hydrochloride](/img/structure/B1433309.png)

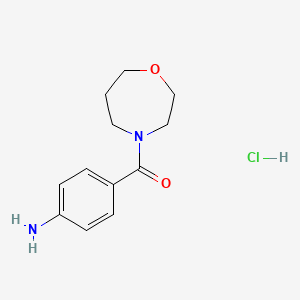
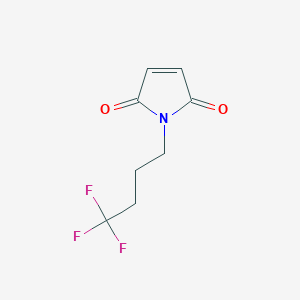
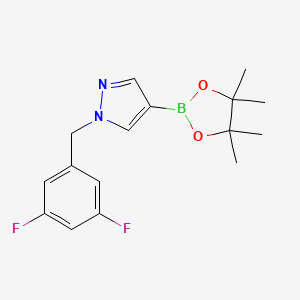
![Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B1433315.png)
